

Performance comparison of Acid Green 16 in different textile dyeing methods.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

[Get Quote](#)

A Comparative Guide to the Performance of Acid Green 16 in Textile Dyeing

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **Acid Green 16**, a widely used anionic dye, across various textile dyeing methods. **Acid Green 16**, a triarylmethane dye, is primarily utilized for coloring protein fibers such as wool, silk, and nylon, owing to its vibrant green hue and good water solubility.^{[1][2]} The dyeing mechanism relies on the formation of ionic bonds between the negatively charged sulfonic acid groups of the dye and the protonated amino groups of the fibers in an acidic environment.^{[2][3]} This analysis focuses on three prevalent dyeing techniques: exhaustion dyeing, continuous dyeing, and screen printing, evaluating their impact on key performance indicators such as color strength, fastness properties, and dye uptake.

While direct comparative studies quantifying the performance of **Acid Green 16** across these specific methods are not readily available in the reviewed literature, this guide synthesizes established principles of acid dyeing and available data to provide a predictive comparison.

Performance Comparison at a Glance

The following table summarizes the expected performance of **Acid Green 16** in exhaustion, continuous (pad-batch), and screen printing dyeing methods. The ratings are based on the

general characteristics of each method when using acid dyes.

Performance Metric	Exhaustion Dyeing	Continuous Dyeing (Pad-Batch)	Screen Printing
Color Strength (K/S)	High to Very High	High	Medium to High
Color Fastness to Washing	Good to Excellent	Good	Fair to Good
Color Fastness to Rubbing	Good	Good	Fair to Good
Color Fastness to Light	Moderate	Moderate	Moderate
Dye Uptake / Fixation	Very High	High	Good
Levelness / Uniformity	Good to Excellent	Excellent	Not Applicable
Water Consumption	High	Low	Very Low
Energy Consumption	High	Low	Low
Process Time	Long	Short	Short

Detailed Performance Analysis

Exhaustion Dyeing

Exhaustion dyeing is a batch process where the textile substrate is immersed in a dye bath with a specific liquor ratio, and the dye is gradually transferred to the fiber through controlled temperature and pH.^[4] This method is known for achieving deep shades and good levelness, particularly on wool and silk.^[5]

Key Characteristics:

- **High Dye Exhaustion:** Due to the long immersion time and controlled conditions, this method typically results in a high percentage of dye uptake by the fiber.^{[5][6]}

- Good Fastness Properties: The strong ionic bonding facilitated by the acidic conditions and high temperatures leads to good wash and rub fastness.[2][3]
- Versatility: Suitable for various forms of textiles, including loose fiber, yarn, and fabric.[4]
- Resource Intensive: Requires significant amounts of water and energy due to the high liquor ratio and long processing time.[4]

A typical exhaustion dyeing process involves a gradual temperature rise to just below boiling (around 95-100°C for nylon, and slightly lower for wool and silk to prevent fiber damage), and the addition of an acid, such as acetic acid or formic acid, to maintain a pH between 4.5 and 5.5.[7][8] Leveling agents are often used to ensure uniform color distribution.[9]

Continuous Dyeing (Pad-Batch Method)

Continuous dyeing processes are designed for high-volume production and offer significant advantages in terms of efficiency and resource consumption. The pad-batch method involves padding the fabric with the dye liquor and then batching it for a period to allow for dye fixation. [10][11]

Key Characteristics:

- Efficiency: Offers high productivity and consistency for long runs of fabric.[12]
- Reduced Resource Consumption: This method uses significantly less water and energy compared to exhaustion dyeing.[10]
- Excellent Levelness: The padding application ensures a very uniform distribution of the dye.
- Dye Selection is Critical: The performance is highly dependent on the substantivity and reactivity of the dye.[12]

In a pad-batch process for wool with reactive dyes (which share some application principles with acid dyes), the fabric is padded with a solution containing the dye and a thickening agent, and then batched for up to 24 hours at room temperature to allow for fixation.[10][13]

Screen Printing

Screen printing is a technique used to apply a colored paste to specific areas of a fabric to create a design. The performance is largely dependent on the formulation of the printing paste.

Key Characteristics:

- Design Flexibility: Allows for the creation of intricate, multi-colored patterns.
- Localized Color Application: Color is applied only where needed, minimizing dye usage.
- Fastness Dependent on Fixation: The final fastness properties are highly dependent on the subsequent fixation process, which typically involves steaming.[\[14\]](#)
- Lower Fastness Compared to Dyeing: Generally, printed fabrics may exhibit lower wash and rub fastness compared to dyed fabrics due to the surface application of the color.

A typical printing paste formulation for acid dyes on silk includes the dye, a thickener (like gum tragacanth or sodium alginate), water, glycerin (as a dispersing agent), and an acid (such as tartaric acid or citric acid).[\[14\]](#)[\[15\]](#)[\[16\]](#) After printing, the fabric is dried and then steamed to fix the dye.[\[14\]](#)[\[15\]](#)

Experimental Protocols

The following are representative experimental protocols for each dyeing method. It is important to note that optimal conditions can vary depending on the specific substrate and desired outcome.

Exhaustion Dyeing of Wool with Acid Green 16

Objective: To dye a wool fabric to a medium green shade using exhaustion dyeing.

Materials:

- Wool fabric (10g)
- **Acid Green 16** dye (0.2g, 2% on weight of fabric)
- Acetic acid (to adjust pH to 4.5-5.5)

- Glauber's salt (sodium sulfate) (1g, 10% on weight of fabric) as a leveling agent
- Water
- Beaker, heating mantle, stirring rod, pH meter

Procedure:

- Prepare a dye bath with a liquor ratio of 40:1 (400ml water for 10g fabric).
- Dissolve the Glauber's salt in the water.
- Adjust the pH of the bath to 4.5-5.5 using acetic acid.
- Wet the wool fabric thoroughly and immerse it in the dye bath.
- Slowly raise the temperature of the dye bath to 40°C.
- Separately dissolve the **Acid Green 16** dye in a small amount of hot water and add it to the dye bath.
- Continue to raise the temperature to 98°C at a rate of 1-2°C per minute, while gently stirring the fabric.
- Hold the temperature at 98°C for 60 minutes.
- Allow the dye bath to cool down slowly.
- Rinse the fabric thoroughly with cold water until the water runs clear.
- Squeeze out excess water and allow to air dry.

Screen Printing on Silk with Acid Green 16

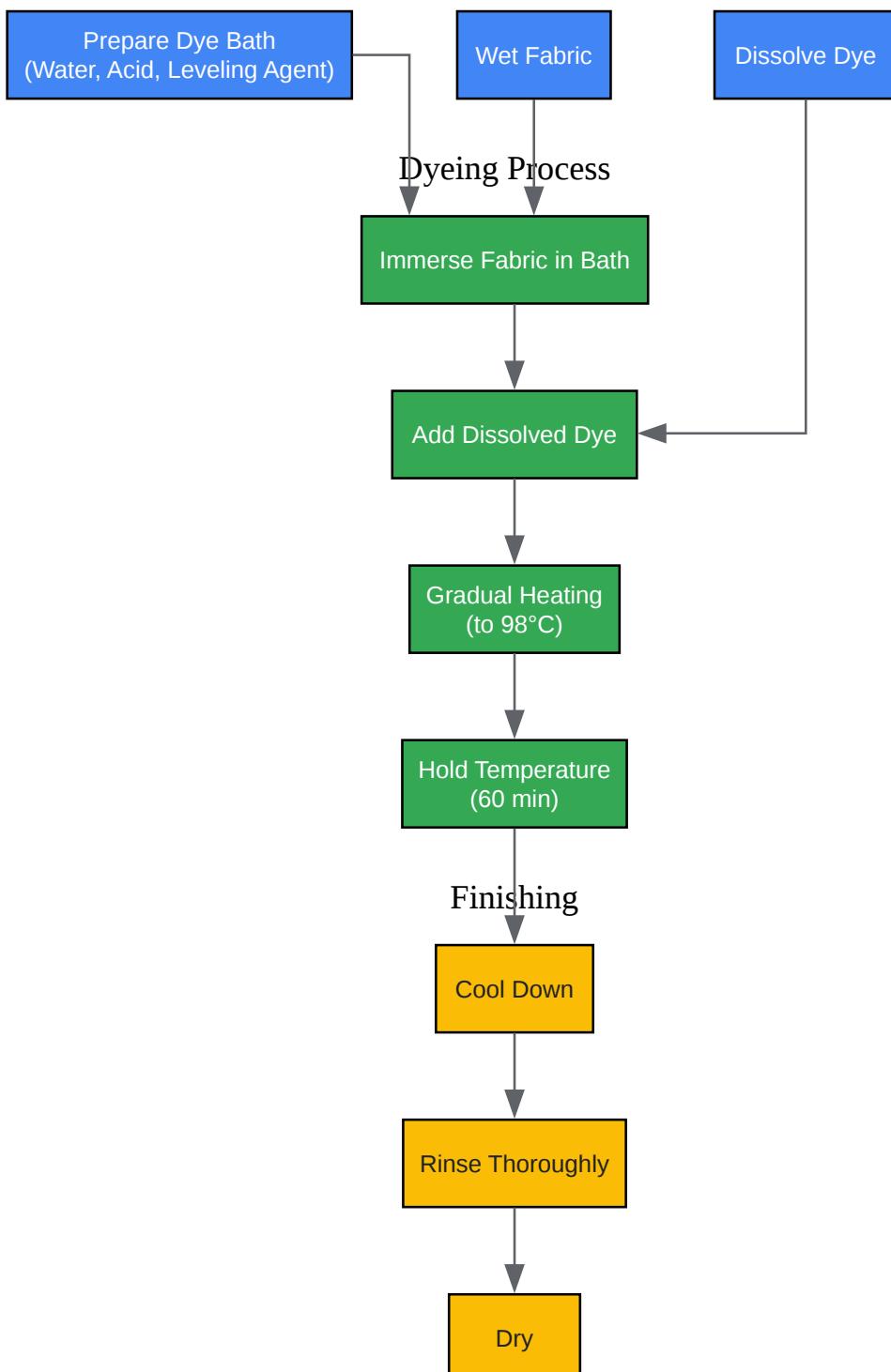
Objective: To print a pattern on a silk fabric using an **Acid Green 16** printing paste.

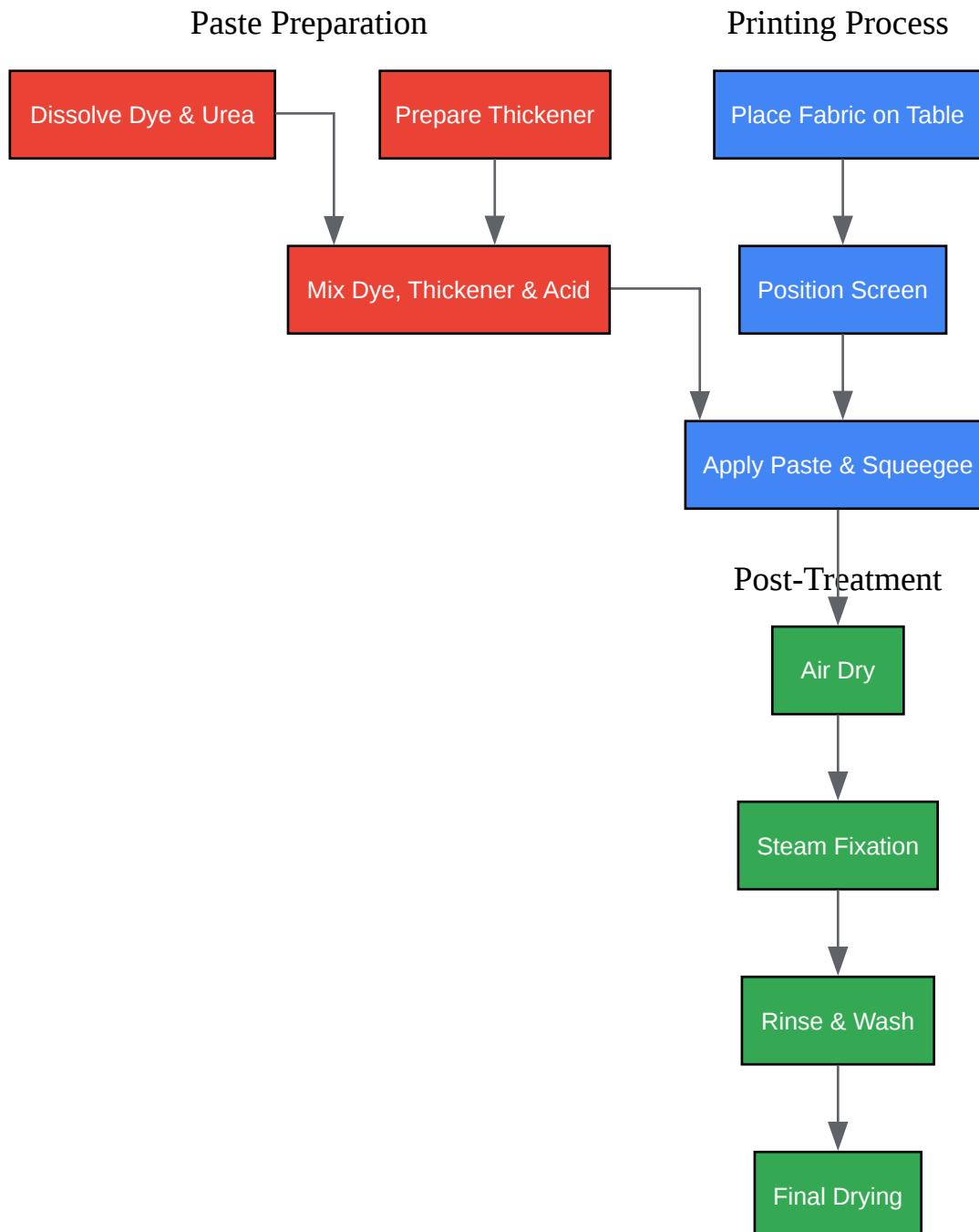
Materials:

- Silk fabric

- **Acid Green 16** dye (20g)
- Urea (50g)
- Thickener (e.g., Manutex RS, 50g)
- Citric Acid (20g)
- Water (approx. 880ml)
- Screen with desired pattern, squeegee
- Steamer

Procedure:


- Prepare the Printing Paste:
 - Dissolve the urea in 300ml of warm water.
 - Make a paste with the **Acid Green 16** dye and a small amount of the urea solution, then add the rest of the 300ml urea solution and stir until the dye is fully dissolved.
 - In a separate container, create a 10% stock paste of the thickener by sprinkling 50g of Manutex RS into 500ml of cold water and stirring well. Let it stand for at least 30 minutes.
 - Add the dye/urea solution to the thickener paste and mix thoroughly.
 - Dissolve the citric acid in 40ml of warm water and add it to the printing paste.
- Printing:
 - Place the silk fabric on a padded printing table.
 - Position the screen on the fabric.
 - Apply the printing paste along one edge of the screen.
 - Use the squeegee to draw the paste evenly across the screen.


- Fixation:
 - Allow the printed fabric to air dry completely.
 - Steam the fabric for 30-60 minutes to fix the dye.
- Washing:
 - Rinse the fabric in cold water to remove the thickener and any unfixed dye.
 - Wash with a neutral detergent and rinse thoroughly.
 - Air dry.

Visualization of Dyeing Processes

Exhaustion Dyeing Workflow

Preparation

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Green16, Acid Brilliant Green for Textile Silk Leather Wool use [ritan-chemical.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. textilelearner.net [textilelearner.net]
- 4. woolwise.com [woolwise.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid Dye Dyeing Nylon Common Problems - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. Nylon Fabric Dyes | 2 Secrets for Deep & Level Dyeing [vietextile.com]
- 9. woolwise.com [woolwise.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dyes Industry, Dyeing Performance Of Reactive Dyes By Different Continuous Process, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 13. scispace.com [scispace.com]
- 14. Printing of Silk With Acid Dye [textilepad.com]
- 15. textilelearner.net [textilelearner.net]
- 16. Printing and Painting on Silk using Acid Dyes - Acid Dye Painting [georgeweil.com]
- To cite this document: BenchChem. [Performance comparison of Acid Green 16 in different textile dyeing methods.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084260#performance-comparison-of-acid-green-16-in-different-textile-dyeing-methods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com